molecular formula C8H9N5O3 B12795838 Urea, 1-amidino-3-(p-nitrophenyl)- CAS No. 4323-51-7

Urea, 1-amidino-3-(p-nitrophenyl)-

Cat. No.: B12795838
CAS No.: 4323-51-7
M. Wt: 223.19 g/mol
InChI Key: WEHHYSRGQSXGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, 1-amidino-3-(p-nitrophenyl)- is a compound known for its unique chemical structure and properties It is a derivative of urea, where the urea molecule is substituted with an amidino group and a p-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, 1-amidino-3-(p-nitrophenyl)- typically involves the reaction of 1-amidino-3-(p-nitrophenyl)-amine with an isocyanate. The reaction is usually carried out in an organic solvent such as benzene at room temperature. The resulting urea derivative is then purified through filtration and washing with benzene, followed by chromatographic purification to obtain a pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Urea, 1-amidino-3-(p-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The amidino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Urea, 1-amidino-3-(p-nitrophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of urea, 1-amidino-3-(p-nitrophenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to antimicrobial or anticancer effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(aminoiminomethyl)-N’-(4-nitrophenyl)-
  • Urea derivatives of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol

Uniqueness

Urea, 1-amidino-3-(p-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

4323-51-7

Molecular Formula

C8H9N5O3

Molecular Weight

223.19 g/mol

IUPAC Name

1-(diaminomethylidene)-3-(4-nitrophenyl)urea

InChI

InChI=1S/C8H9N5O3/c9-7(10)12-8(14)11-5-1-3-6(4-2-5)13(15)16/h1-4H,(H5,9,10,11,12,14)

InChI Key

WEHHYSRGQSXGGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N=C(N)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.